7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a tellanyl group, makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile in ethanolic pyridine with catalytic amounts of piperidine. The reaction mixture is heated at 75°C for 2–2.5 hours, resulting in the formation of functional derivatives of hexahydro-1-benzofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The tellanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents replacing the tellanyl group.
Wissenschaftliche Forschungsanwendungen
7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems, including its potential as an antibacterial or anti-tumor agent.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one involves its interaction with molecular targets in biological systems. The tellanyl group and the benzofuran core play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
- 2,3,4,5,6,7-Hexahydro-1-benzofuran derivatives
- Benzothiophene derivatives
- Benzofuran-2(3H)-ones
Uniqueness
What sets 7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one apart is the presence of the tellanyl group, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
88708-33-2 |
---|---|
Molekularformel |
C15H18O3Te |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
7-(4-methoxyphenyl)tellanyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C15H18O3Te/c1-17-11-5-7-12(8-6-11)19-13-4-2-3-10-9-14(16)18-15(10)13/h5-8,10,13,15H,2-4,9H2,1H3 |
InChI-Schlüssel |
QXTLIUJPZWXEBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[Te]C2CCCC3C2OC(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.